3-Cyclopropoxy-5-isopropoxy-N,N-dimethylisonicotinamide
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Overview
Description
3-Cyclopropoxy-5-isopropoxy-N,N-dimethylisonicotinamide is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.323 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to an isonicotinamide core, which is further substituted with N,N-dimethyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-isopropoxy-N,N-dimethylisonicotinamide typically involves the following steps:
Formation of the Isonicotinamide Core: The starting material, isonicotinic acid, is converted to isonicotinamide through an amidation reaction.
Introduction of Cyclopropoxy and Isopropoxy Groups: The isonicotinamide core is then subjected to alkylation reactions to introduce the cyclopropoxy and isopropoxy groups. This is usually achieved using cyclopropyl and isopropyl halides in the presence of a base such as potassium carbonate.
N,N-Dimethylation: The final step involves the dimethylation of the amide nitrogen using dimethyl sulfate or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-isopropoxy-N,N-dimethylisonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, amines, basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, substituted amines.
Scientific Research Applications
3-Cyclopropoxy-5-isopropoxy-N,N-dimethylisonicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-isopropoxy-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-5-isopropyl-N,N-dimethylpicolinamide: Similar structure but with a picolinamide core.
3-Cyclopropoxy-5-isopropoxy-N,N-dimethylpyridinecarboxamide: Similar structure but with a pyridinecarboxamide core.
Uniqueness
3-Cyclopropoxy-5-isopropoxy-N,N-dimethylisonicotinamide is unique due to its specific substitution pattern on the isonicotinamide core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H20N2O3 |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-cyclopropyloxy-N,N-dimethyl-5-propan-2-yloxypyridine-4-carboxamide |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)18-11-7-15-8-12(19-10-5-6-10)13(11)14(17)16(3)4/h7-10H,5-6H2,1-4H3 |
InChI Key |
STAGYNBANPPRNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CN=C1)OC2CC2)C(=O)N(C)C |
Origin of Product |
United States |
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